molecular formula C25H30N2O6S B11540115 ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11540115
M. Wt: 486.6 g/mol
InChI Key: HITDLQFUZNKDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: is a complex compound with a fascinating structure. Let’s break it down:

    Ethyl group (C2H5): The ethyl group serves as a substituent attached to the cyclopenta[b]thiophene ring.

    Cyclopenta[b]thiophene: This fused five-membered ring contains four carbon atoms and one sulfur atom. It’s aromatic and has interesting electronic properties.

    Carboxylate group (COOEt): The carboxylate group is attached to the cyclopenta[b]thiophene ring via an ester linkage (ethyl ester).

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps, including peptide coupling reactions and cyclization

    Peptide Coupling: The N-protected leucine derivative reacts with phenyl isocyanate to form the N-phenylcarbonyl-leucyl intermediate.

    Esterification: The N-phenylcarbonyl-leucyl intermediate reacts with ethyl acetoacetate to form the ester linkage.

    Cyclization: The ester-linked intermediate undergoes cyclization to form the cyclopenta[b]thiophene ring.

Industrial Production: While research laboratories may use stepwise synthetic routes, industrial production often involves more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially affecting its stability and biological activity.

    Reduction: Reduction reactions may modify the ester or amide functionalities.

    Substitution: Substitution reactions can occur at various positions on the cyclopenta[b]thiophene ring.

Common Reagents and Conditions:

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Investigating its potential as a drug candidate.

    Materials Science: Exploring its electronic properties.

    Biological Studies: Assessing its effects on cellular pathways.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related molecules with similar structural features.

Properties

Molecular Formula

C25H30N2O6S

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 2-[[2-(2-benzamido-4-methylpentanoyl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C25H30N2O6S/c1-4-32-25(31)21-17-11-8-12-19(17)34-23(21)27-20(28)14-33-24(30)18(13-15(2)3)26-22(29)16-9-6-5-7-10-16/h5-7,9-10,15,18H,4,8,11-14H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

HITDLQFUZNKDRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC(=O)C(CC(C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.